3-Nitropropanal

Vue d'ensemble

Description

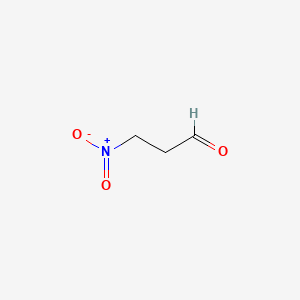

3-Nitropropanal is an organic compound with the chemical formula C3H5NO3 It is a nitro compound, characterized by the presence of a nitro group (-NO2) attached to a propanal backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Nitropropanal can be synthesized through the 1,4-addition of nitrite ions to acrolein. The procedure involves the following steps :

- A solution of sodium nitrite in water and tetrahydrofuran is prepared.

- Acrolein is added to the solution at 0°C, followed by the addition of acetic acid over 30-45 minutes.

- The reaction mixture is stirred at 0°C for an additional 3 hours.

- The mixture is then neutralized with sodium bicarbonate and extracted with ethyl acetate.

- The organic layers are combined, washed with brine, dried, and concentrated to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Nitropropanal undergoes various chemical reactions, including:

Reduction: It can be reduced to 3-nitropropanol using sodium borohydride in methanol at -20°C.

Oxidation: It can be oxidized to 3-nitropropanoic acid under specific conditions.

Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Sodium borohydride in methanol.

Oxidation: Various oxidizing agents such as potassium permanganate.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Reduction: 3-Nitropropanol.

Oxidation: 3-Nitropropanoic acid.

Substitution: Corresponding substituted products depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

3-Nitropropanal serves as an intermediate in organic synthesis, facilitating the preparation of various compounds, including pharmaceuticals and agrochemicals. Its functional groups allow it to participate in nucleophilic addition reactions, making it valuable for creating more complex molecules.

Biochemical Studies

The compound is studied for its effects on cellular metabolism due to its role as a potent inhibitor of succinate dehydrogenase (SDH). This enzyme is crucial in the citric acid cycle and mitochondrial respiratory chain, and its inhibition leads to significant metabolic disruptions.

- Mechanism of Action : this compound inhibits SDH, resulting in decreased ATP production and increased oxidative stress within cells. This mechanism is critical for understanding neurodegenerative diseases where energy metabolism is disrupted.

Neurotoxicity Research

Research has highlighted the neurotoxic effects of 3-nitropropionic acid (a metabolite of 3-nitropropanol), which has been linked to conditions such as Huntington's disease. Studies show that exposure leads to neuronal death and motor impairments due to energy depletion and oxidative damage.

- Case Study : A study on a child with suspected mitochondrial disease revealed metabolic disturbances linked to 3-nitropropionic acid intoxication, illustrating the compound's relevance in neurotoxicity research .

Fuel Additive

In industrial settings, this compound is explored as a fuel additive aimed at enhancing combustion efficiency. Its properties may improve the performance of fuels by optimizing combustion processes.

Comparison with Related Compounds

| Compound | Structure | Key Applications |

|---|---|---|

| 3-Nitropropionic Acid | CHNO | Neurotoxicity studies; SDH inhibition |

| 3-Nitropropanol | CHNO | Organic synthesis; intermediate in reactions |

| 2-Nitroethanol | CHNO | Solvent; chemical intermediate |

Mécanisme D'action

The mechanism of action of 3-nitropropanal involves its reactivity due to the presence of the nitro group. It can undergo nucleophilic attack, leading to the formation of various products. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues, disrupting normal cellular functions .

Comparaison Avec Des Composés Similaires

3-Nitropropanoic acid: Similar in structure but differs in its carboxylic acid group.

3-Nitropropanol: The reduced form of 3-nitropropanal.

Isoxazolin-5-one derivatives: Share structural similarities and reactivity patterns.

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Activité Biologique

3-Nitropropanal (3-NPA) is a compound that has garnered attention in scientific research due to its significant biological activities, particularly its neurotoxic effects and role in mitochondrial dysfunction. This article aims to provide a comprehensive overview of the biological activity of 3-NPA, including its mechanisms of action, case studies, and relevant research findings.

This compound is primarily known as a metabolite of 3-nitropropionic acid (3-NPA), which acts as an irreversible inhibitor of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. The inhibition of SDH leads to impaired oxidative phosphorylation, resulting in decreased ATP production and increased production of reactive oxygen species (ROS), contributing to oxidative stress and neuronal damage .

Key Mechanisms:

- Inhibition of Succinate Dehydrogenase : 3-NPA binds to SDH, disrupting the electron transport chain and leading to energy depletion in neurons .

- Excitotoxicity : The compound increases glutamate sensitivity in neurons, which can result in excitotoxic cell death .

- Induction of Apoptosis : Studies indicate that 3-NPA may trigger apoptotic pathways through the activation of caspases and mitochondrial factors like cytochrome c .

Biological Effects

The biological effects of 3-NPA have been extensively studied, particularly concerning its neurotoxic properties, which are relevant to neurodegenerative diseases such as Huntington's disease (HD).

Neurotoxicity

- Animal Models : Chronic administration of 3-NPA in animal models mimics symptoms of HD, including motor deficits and cognitive impairments. For instance, rats treated with 10 mg/kg/day for several weeks exhibited significant striatal neuron degeneration .

- Cellular Changes : Morphological studies reveal gross swelling of cells and mitochondria, alongside organellar debris accumulation within the cytoplasm following exposure to high concentrations (≥4.2 mM) of 3-NPA .

Case Studies

- Human Intoxication Case : A notable case study involved a Norwegian boy who exhibited severe symptoms following 3-NPA exposure. Metabolomic analysis revealed alterations in various metabolites associated with oxidative stress and energy metabolism disturbances. The study highlighted the importance of considering 3-NPA intoxication in clinical diagnostics for neurotoxicity .

- Behavioral Studies : Research on non-human primates demonstrated that chronic exposure to 3-NPA resulted in dystonia and choreiform movements similar to those seen in HD patients. This model has been instrumental in understanding the pathophysiology of HD and testing potential therapeutic agents .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

3-nitropropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO3/c5-3-1-2-4(6)7/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNMMFBOBJVNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207350 | |

| Record name | Propanal, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58657-26-4 | |

| Record name | Propanal, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058657264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.